molecular formula C12H15N5O2S B3795018 N-{1,1-dimethyl-2-oxo-2-[(1H-1,2,4-triazol-5-ylmethyl)amino]ethyl}-2-thiophenecarboxamide

N-{1,1-dimethyl-2-oxo-2-[(1H-1,2,4-triazol-5-ylmethyl)amino]ethyl}-2-thiophenecarboxamide

Cat. No.: B3795018
M. Wt: 293.35 g/mol
InChI Key: GJISVBWOAPSLOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the 1,2,4-triazole ring, followed by the introduction of the amide group and the thiophene ring. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The thiophene ring could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, solubility, and stability, can be determined using various experimental techniques .

Mechanism of Action

The mechanism of action of the compound would depend on its biological target. For example, if the compound is a drug, it could interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. For example, some compounds containing a thiophene ring can be toxic or carcinogenic. Therefore, appropriate safety precautions should be taken when handling the compound .

Future Directions

Future research on the compound could focus on exploring its potential applications, for example in medicine or materials science. Additionally, further studies could be conducted to better understand its physical and chemical properties, and to develop more efficient methods for its synthesis .

Properties

IUPAC Name

N-[2-methyl-1-oxo-1-(1H-1,2,4-triazol-5-ylmethylamino)propan-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c1-12(2,16-10(18)8-4-3-5-20-8)11(19)13-6-9-14-7-15-17-9/h3-5,7H,6H2,1-2H3,(H,13,19)(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJISVBWOAPSLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=NC=NN1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1,1-dimethyl-2-oxo-2-[(1H-1,2,4-triazol-5-ylmethyl)amino]ethyl}-2-thiophenecarboxamide
Reactant of Route 2
N-{1,1-dimethyl-2-oxo-2-[(1H-1,2,4-triazol-5-ylmethyl)amino]ethyl}-2-thiophenecarboxamide
Reactant of Route 3
N-{1,1-dimethyl-2-oxo-2-[(1H-1,2,4-triazol-5-ylmethyl)amino]ethyl}-2-thiophenecarboxamide
Reactant of Route 4
N-{1,1-dimethyl-2-oxo-2-[(1H-1,2,4-triazol-5-ylmethyl)amino]ethyl}-2-thiophenecarboxamide
Reactant of Route 5
N-{1,1-dimethyl-2-oxo-2-[(1H-1,2,4-triazol-5-ylmethyl)amino]ethyl}-2-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
N-{1,1-dimethyl-2-oxo-2-[(1H-1,2,4-triazol-5-ylmethyl)amino]ethyl}-2-thiophenecarboxamide

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